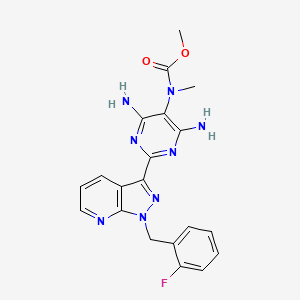
Riociguat
Overview
Description
Riociguat is a first-in-class soluble guanylate cyclase (sGC) stimulator . It is used to treat adults with chronic thromboembolic pulmonary hypertension (CTEPH) that can be treated with surgery, or that cannot be treated with surgery . It is also used to treat two forms of pulmonary hypertension (PH): chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH) .
Synthesis Analysis
A new synthetic route to prepare 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9), a key intermediate of riociguat (1), has been developed . In this new route, 9 was obtained from commercially available methyl 2-chloronicotinate (28) as the starting material in four steps with an overall yield of 55% .Molecular Structure Analysis
Riociguat has a molecular formula of C20H19FN8O2 and an average mass of 422.416 Da . Its structure includes a pyrazolo[3,4-b]pyridine ring, which is a key feature of its activity .Chemical Reactions Analysis
Riociguat acts as a stimulator of cyclic guanosine monophosphate synthesis rather than as an inhibitor of cGMP metabolism . It has antifibrotic, antiproliferative, and anti-inflammatory effects, in addition to vasodilatory properties .Physical And Chemical Properties Analysis
Riociguat has a density of 1.5±0.1 g/cm3, a boiling point of 567.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has a molar refractivity of 110.2±0.5 cm3 and a polar surface area of 138 Å2 .Scientific Research Applications
Treatment of Pulmonary Hypertension
Riociguat is a soluble guanylate cyclase (sGC) stimulator and is the only treatment approved for both Pulmonary Arterial Hypertension (PAH) and Chronic Thromboembolic Pulmonary Hypertension (CTEPH) . It plays a significant role in improving long-term survival, and its treatment planning depends on the type of PH, treatment goals, comorbidities, and risk profiles .
Role in Pulmonary Arterial Hypertension (PAH)
Riociguat has been found to be effective in the treatment of PAH, a progressive condition with significant morbidity and mortality due to right heart failure if left untreated . It is a first-in-class medication and the only approved treatment for PAH .
Role in Chronic Thromboembolic Pulmonary Hypertension (CTEPH)
Riociguat is also the only approved treatment for CTEPH . In clinical trials, Riociguat has demonstrated favorable efficacy and tolerability for patients with CTEPH .
Cardiovascular Regulation
Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system and the receptor for nitric oxide (NO). When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) . This pathway plays an essential role in cardiovascular regulation.
Protection of Healthy Cardiac Function
The nitric oxide (NO)–sGC–cyclic guanosine monophosphate (cGMP) pathway, which Riociguat stimulates, plays an essential role in the protection of healthy cardiac function .
Treatment of Heart Failure
Riociguat has been studied for its potential as a treatment option for heart failure . It activates soluble guanylate cyclase (sGC) by binding to the beta-subunit, bypassing the requirement for NO-induced activation . This pathway is impaired in heart failure, and Riociguat has shown promise in reducing the risk of cardiovascular death and heart failure hospitalization in patients with reduced ejection fraction .
Mechanism of Action
Target of Action
Riociguat primarily targets the soluble guanylate cyclase (sGC) , an enzyme in the cardiopulmonary system . This enzyme is the receptor for nitric oxide (NO), a signaling molecule that plays a crucial role in vasodilation .
Mode of Action
Riociguat has a dual mode of action. It sensitizes sGC to endogenous NO by stabilizing the NO-sGC binding . Additionally, Riociguat directly stimulates sGC via a different binding site, independently of NO . This dual action leads to the increased generation of the signaling molecule cyclic guanosine monophosphate (cGMP), which subsequently results in vasodilation .
Biochemical Pathways
Riociguat targets the nitric oxide (NO)–sGC–cyclic guanosine monophosphate (cGMP) pathway . By directly stimulating sGC and increasing the sensitivity of sGC to NO, Riociguat enhances the production of cGMP . This increase in cGMP levels leads to vasodilation, which is a key factor in the treatment of conditions like pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH) .
Pharmacokinetics
Riociguat is rapidly absorbed and displays almost complete bioavailability (94.3%) . It can be taken with or without food and as crushed or whole tablets . The half-life of Riociguat is approximately 12 hours in patients and approximately 7 hours in healthy individuals . Riociguat and its metabolites are excreted via both renal (33–45%) and biliary routes (48–59%) . Dose adjustment should be performed with particular care in patients with moderate hepatic impairment or mild to severe renal impairment .
Result of Action
The pharmacodynamic effects of Riociguat reflect the action of a vasodilatory agent . The hemodynamic response to Riociguat correlated with Riociguat exposure in patients with PAH or CTEPH in phase III population pharmacokinetic/pharmacodynamic analyses . In a study, Riociguat was found to significantly decrease lung inflammation, improve alveolar and vascular development, and decrease PH during hyperoxia .
Action Environment
Riociguat exposure shows pronounced interindividual (60%) and low intraindividual (30%) variability in patients with PAH or CTEPH . Therefore, it is administered using an individual dose-adjustment scheme at treatment initiation . Particular care should be exercised during individual dose adjustment in elderly patients and those with moderate hepatic impairment or mild to severe renal impairment .
Safety and Hazards
Riociguat is classified as Acute toxicity, Oral (Category 3), H301, Reproductive toxicity (Category 2), H361, and Long-term (chronic) aquatic hazard (Category 1), H410 . It is toxic if swallowed, suspected of damaging fertility or the unborn child, and very toxic to aquatic life with long-lasting effects .
Future Directions
Riociguat has been evaluated in patients with World Health Organization group 2 and 3 pulmonary hypertension, and other conditions including diffuse cutaneous systemic sclerosis, Raynaud’s phenomenon, and cystic fibrosis . Future research may focus on these areas to further understand the potential applications of Riociguat .
properties
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXSNCNJFUAIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978109 | |
| Record name | Riociguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system and the receptor for nitric oxide (NO). When NO binds to sGC, the enzyme catalyzes synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP). Intracellular cGMP plays an important role in regulating processes that influence vascular tone, proliferation, fibrosis and inflammation. Pulmonary hypertension is associated with endothelial dysfunction, impaired synthesis of nitric oxide and insufficient stimulation of the NO-sGC-cGMP pathway. Riociguat has a dual mode of action. It sensitizes sGC to endogenous NO by stabilizing the NO-sGC binding. Riociguat also directly stimulates sGC via a different binding site, independently of NO. Riociguat stimulates the NO-sGC-cGMP pathway and leads to increased generation of cGMP with subsequent vasodilation. | |
| Record name | Riociguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Riociguat | |
CAS RN |
625115-55-1 | |
| Record name | Riociguat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625115-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Riociguat [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riociguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riociguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIOCIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU3FE2Y4XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of riociguat?
A1: Riociguat is a soluble guanylate cyclase (sGC) stimulator. [, , , , , ] It acts by directly stimulating sGC, an enzyme responsible for converting guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). [, , ] This stimulation enhances the nitric oxide (NO)-sGC-cGMP pathway, leading to increased intracellular cGMP levels. [, , , ]
Q2: What are the downstream effects of increased cGMP levels?
A2: Increased cGMP levels, mediated by riociguat, induce vasodilation, reduce vascular remodeling, and inhibit platelet aggregation. [, , , , ]
Q3: How does riociguat's mechanism differ from that of phosphodiesterase type 5 (PDE5) inhibitors like sildenafil?
A3: Both riociguat and PDE5 inhibitors ultimately increase cGMP levels, but through distinct mechanisms. Riociguat directly stimulates sGC to produce more cGMP, while PDE5 inhibitors block the degradation of cGMP by inhibiting the PDE5 enzyme. [, , ]
Q4: Does riociguat require nitric oxide (NO) for its activity?
A4: Riociguat exhibits a dual mode of action. It can stimulate sGC independently of NO but also sensitizes sGC to endogenous NO, thereby enhancing cGMP production even at low NO levels. [, ]
Q5: What is the molecular formula and weight of riociguat?
A5: The provided research papers do not explicitly state the molecular formula and weight of riociguat.
Q6: Is there any spectroscopic data available for riociguat?
A6: The research papers provided do not include spectroscopic data for riociguat.
Q7: How is riociguat absorbed and metabolized?
A7: Riociguat is administered orally and exhibits good bioavailability. [, , ] It is primarily metabolized in the liver, mainly via cytochrome P450 (CYP) enzymes, particularly CYP1A1, to its primary metabolite, M1. [, , , , ]
Q8: Does smoking affect the pharmacokinetics of riociguat?
A8: Yes, smoking significantly increases the clearance of riociguat due to the induction of CYP1A1 by polycyclic aromatic hydrocarbons found in tobacco smoke. [, , , ] This leads to lower riociguat exposure in smokers compared with nonsmokers.
Q9: Does hepatic impairment affect riociguat pharmacokinetics?
A9: Moderate hepatic impairment (Child-Pugh B) is associated with increased riociguat exposure due to reduced clearance of its metabolite M1. [] Mild hepatic impairment (Child-Pugh A) has a lesser impact on riociguat pharmacokinetics.
Q10: Are there any known drug interactions with riociguat?
A10: Yes, riociguat interacts with several drugs. [, , ]
- CYP Inhibitors: Strong CYP inhibitors like ketoconazole can significantly increase riociguat exposure, and coadministration should be approached with caution due to the risk of hypotension. [, ]
- CYP Inducers: Coadministration with CYP inducers may decrease riociguat exposure. [, ]
- Antacids: Antacids can reduce riociguat bioavailability due to increased gastric pH, and it is recommended to avoid their administration within an hour of taking riociguat. []
- Other Interactions: Riociguat may interact with other medications, and careful consideration of potential interactions is crucial. [, , ]
Q11: Has riociguat demonstrated efficacy in preclinical models of pulmonary hypertension?
A11: Yes, riociguat has shown promising results in preclinical animal models of pulmonary hypertension, improving pulmonary hemodynamics and reducing right ventricular hypertrophy. [, ]
Q12: What were the primary findings of the PATENT-1 and CHEST-1 trials?
A12: PATENT-1 and CHEST-1 were large, randomized, placebo-controlled phase III trials that investigated the efficacy and safety of riociguat in patients with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), respectively. [, , , ] Both trials demonstrated that riociguat significantly improved exercise capacity, as measured by the 6-minute walk distance test (6MWD), and other clinical outcomes compared with placebo. [, , , ]
Q13: Has riociguat been studied in patients with pulmonary hypertension associated with connective tissue disease (PAH-CTD)?
A13: Yes, subgroup analyses from the PATENT trials indicated that riociguat improved exercise capacity and hemodynamic parameters in patients with PAH-CTD, similar to the overall study population. []
Q14: What about riociguat's efficacy in PAH associated with congenital heart disease (PAH-CHD)?
A14: Subgroup analyses from the PATENT studies suggest that riociguat is effective in improving exercise capacity and hemodynamic measures in patients with PAH-CHD. []
Q15: What were the key findings of the RISE-SSc trial in patients with early diffuse cutaneous systemic sclerosis (dcSSc)?
A15: RISE-SSc was a phase IIb trial evaluating riociguat in patients with early dcSSc. [, ] While the primary endpoint (change in modified Rodnan skin score) was not met, some secondary and exploratory analyses suggested potential benefits of riociguat, warranting further investigation in future trials. []
Q16: Did riociguat show benefits in a trial involving patients with pulmonary hypertension associated with idiopathic interstitial pneumonia (IIP)?
A16: The RISE-IIP trial, investigating riociguat in PH-IIP, was stopped early due to safety concerns, including increased serious adverse events and mortality in the riociguat group. [] The study did not demonstrate efficacy for riociguat in this patient population.
Q17: Was there evidence of target engagement for riociguat in clinical trials?
A17: Yes, studies have shown that riociguat treatment leads to a significant increase in plasma cGMP levels, confirming target engagement with the NO-sGC-cGMP pathway. []
Q18: Were any potential biomarkers identified in the RISE-SSc trial that might predict response to riociguat?
A18: The RISE-SSc trial suggested that elevated baseline levels of serum soluble platelet endothelial cell adhesion molecule-1 (sPECAM-1) and the presence of alpha-smooth muscle actin (αSMA)-positive cells in skin biopsies were associated with a greater reduction in skin fibrosis with riociguat treatment. [] These findings warrant further validation in future studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




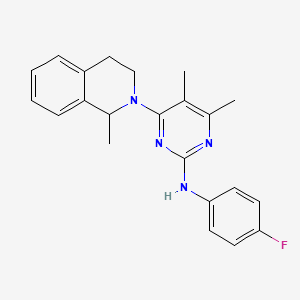
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)
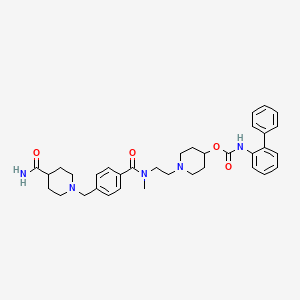
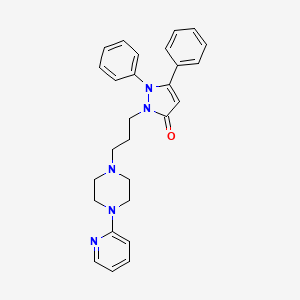
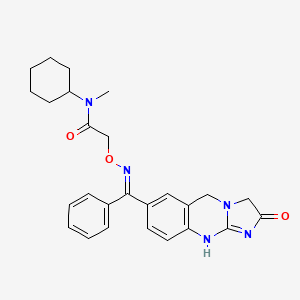

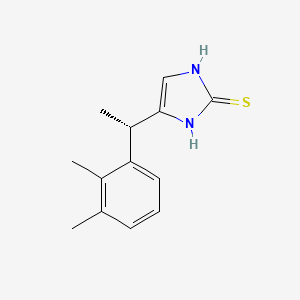

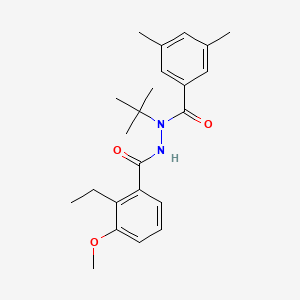
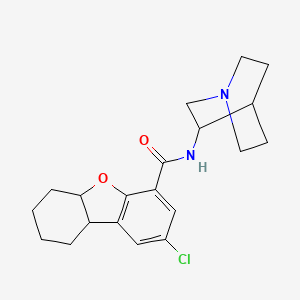
![4-[4-[(1E,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate](/img/structure/B1680581.png)